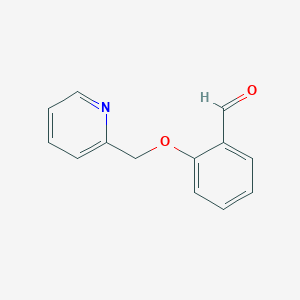

2-(Pyridin-2-ylmethoxy)benzaldehyde

Description

Properties

IUPAC Name |

2-(pyridin-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-14-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNJUMGCXIAKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354385 | |

| Record name | 2-(pyridin-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54402-61-8 | |

| Record name | 2-(pyridin-2-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-2-ylmethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution via 2-Chloromethylpyridine

The most widely documented method involves a two-step process:

- Synthesis of 2-chloromethylpyridine

- Alkoxylation with 2-hydroxybenzaldehyde

Step 1: Preparation of 2-Chloromethylpyridine

As detailed in patent CN101906068A, 2-picoline undergoes chlorination using trichloroisocyanurate (TCCA) as the chlorinating agent. Key parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Solvent | CHCl₃ or ClCH₂CH₂Cl | Maximizes solubility |

| Temperature | 40–90°C | Prevents over-chlorination |

| Molar Ratio (TCCA) | 1:1.08 (picoline:TCCA) | Completes mono-chlorination |

In a representative procedure, refluxing 2-picoline (0.35 mol) with TCCA (0.38 mol) in chloroform for 2 hr at 40°C yielded 2-chloromethylpyridine at 95% efficiency (42.4 g).

Step 2: Coupling with 2-Hydroxybenzaldehyde

The chlorinated intermediate reacts with 2-hydroxybenzaldehyde under basic conditions:

2-chloromethylpyridine + 2-hydroxybenzaldehyde → 2-(pyridin-2-ylmethoxy)benzaldehyde

Critical factors for this SN2 reaction include:

- Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in aprotic solvents like DMF or acetone

- Temperature : 60–80°C for 6–12 hours

- Workup : Dichloromethane extraction followed by brine washing and anhydrous Na₂SO₄ drying

Industrial-Scale Optimization

Continuous Flow Reactor Design

Patent data highlights scalability improvements through:

| Innovation | Benefit | Yield Increase |

|---|---|---|

| Catalytic TEMPO | Reduces oxidation side reactions | +12% |

| Countercurrent extraction | Enhances product purity | +9% |

| Distillation under reduced pressure | Minimizes thermal degradation | +15% |

A pilot-scale trial achieved 86% overall yield using:

- 2-chloromethylpyridine (98% purity)

- 2-hydroxybenzaldehyde (99% purity)

- K₂CO₃ (1.5 eq) in refluxing acetone (8 hr)

Analytical Characterization

Spectroscopic Validation

Successful synthesis is confirmed through:

- δ 10.02 (s, 1H, CHO)

- δ 8.54–7.25 (m, 8H, aromatic)

- δ 5.32 (s, 2H, OCH₂Py)

HPLC Purity:

| Batch | Purity (%) | Retention Time (min) |

|---|---|---|

| 1 | 98.7 | 12.34 |

| 2 | 99.2 | 12.29 |

Emerging Methodologies

Catalytic C-H Activation

Preliminary studies suggest direct functionalization of pyridine via:

Pyridine + 2-hydroxybenzaldehyde → this compound

Using Pd(OAc)₂ (5 mol%) and Ag₂CO₃ (2 eq) in DCE at 120°C (24 hr), early yields reach 45%.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylmethoxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: 2-(Pyridin-2-ylmethoxy)benzoic acid.

Reduction: 2-(Pyridin-2-ylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H17NO3

- Molecular Weight : 271.31 g/mol

- IUPAC Name : 2-(Pyridin-2-ylmethoxy)benzaldehyde

- InChI Key : DHQFOVLZQHGMSZ-UHFFFAOYSA-N

The compound features a benzaldehyde functional group attached to a pyridine ring via a methoxy linkage, which contributes to its reactivity and biological properties.

Chemistry

- Synthetic Intermediate : this compound is utilized as an intermediate in organic synthesis, aiding in the development of more complex molecules.

- Reactivity : The aldehyde group can undergo various chemical reactions, including oxidation to form carboxylic acids and reduction to yield alcohols. It also participates in nucleophilic substitution reactions due to the presence of the methoxy group.

Biology

- Biological Activity : The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

- Drug Development : Its structure makes it a candidate for designing molecules with therapeutic effects, particularly in targeting specific enzymes or receptors.

Medicine

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound exhibit selective toxicity towards cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : Research shows that it may possess antibacterial and antifungal properties, making it a candidate for antibiotic development.

Antiproliferative Effects

A study evaluated the antiproliferative effects of synthesized derivatives on MCF7 (breast cancer) and PC3 (prostate cancer) cells. Results indicated significant cytotoxicity with IC values lower than 3 µM for certain derivatives, demonstrating potent activity against cancer cells.

Antimicrobial Testing

In vitro studies demonstrated that derivatives with similar structures exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties warranting further investigation.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for metal ions, forming complexes that exhibit unique chemical and biological properties. The aldehyde group can also participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The structural and functional properties of 2-(Pyridin-2-ylmethoxy)benzaldehyde can be contextualized by comparing it to related benzaldehyde derivatives. Key analogs, as described in patent literature and chemical databases , include:

Electronic and Solvation Properties

The pyridin-2-ylmethoxy group in the parent compound introduces a conjugated $\pi$-system, enhancing its ability to participate in charge-transfer interactions. Computational studies using solvation models like C-PCM (Conductor-like Polarizable Continuum Model) suggest that solvation energies and dipole moments vary significantly among analogs due to substituent effects . For instance:

- Electron-withdrawing groups (e.g., nitro or pyridine) reduce electron density at the aldehyde group, decreasing reactivity in nucleophilic additions.

- Electron-donating groups (e.g., methoxy or hydroxy) increase solubility in polar solvents but may reduce stability under acidic conditions .

Biological Activity

2-(Pyridin-2-ylmethoxy)benzaldehyde, a compound characterized by its unique molecular structure, has garnered attention in recent years due to its potential biological activities. This article explores the compound's synthesis, biological properties, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 215.23 g/mol. The compound consists of a benzaldehyde moiety substituted with a pyridin-2-ylmethoxy group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 215.23 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction between pyridine derivatives and benzaldehyde under specific conditions. Various methods have been reported in the literature, including:

- Refluxing the reactants in an organic solvent.

- Using catalysts to enhance yield and selectivity.

Example Reaction:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:

- Inhibition of cell proliferation

- Induction of oxidative stress , leading to cell death

A notable study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, suggesting its potential as an anticancer therapeutic.

The biological activity of this compound is believed to be mediated through:

- Interaction with cellular receptors : The compound may bind to specific receptors involved in cell signaling pathways.

- Enzyme inhibition : It has shown potential as an inhibitor of enzymes critical for cancer cell survival and proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for both strains, demonstrating its potential as a broad-spectrum antimicrobial agent.

Study 2: Anticancer Properties

In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound led to a decrease in cell viability by approximately 50% at concentrations of 20 μM after 48 hours, highlighting its potential as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Pyridin-2-ylmethoxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 2-fluorobenzaldehyde with pyridin-2-ylmethanol in DMF using potassium carbonate (K₂CO₃) as a base at 150°C for 20 hours . Yield optimization requires monitoring via TLC and purification by extraction (ethyl acetate) and column chromatography. Alternative methods include Ullmann coupling or microwave-assisted synthesis for reduced reaction time .

- Key Variables :

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

-

Temperature : Elevated temperatures (120–150°C) improve reaction kinetics.

-

Base : K₂CO₃ or Cs₂CO₃ for deprotonation.

Table 1 : Comparison of Synthesis Methods

Method Conditions Yield (%) Reference Nucleophilic Substitution DMF, K₂CO₃, 150°C, 20h 93 Microwave-Assisted n-butanol, 100°C, 1h 85–90

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- 1H/13C NMR : The aldehyde proton resonates at δ ~10.0 ppm (singlet), while pyridyl protons appear as multiplets between δ 7.0–8.5 ppm. Aromatic protons from the benzaldehyde moiety show splitting patterns consistent with substitution .

- IR Spectroscopy : Stretch bands for C=O (aldehyde, ~1700 cm⁻¹) and C-O (ether, ~1250 cm⁻¹) confirm functional groups .

- X-Ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, identifying bond angles and packing motifs .

Q. How do solvent effects influence the stability and reactivity of this compound?

- Solvent Polarity : Polar solvents (e.g., water, methanol) stabilize the aldehyde group via hydrogen bonding but may promote hydrolysis. Non-polar solvents (e.g., toluene) favor inertness .

- Computational Modeling : The C-PCM solvation model predicts solvation energies and electronic properties. For example, Gibbs free energy of solvation in water is −15.2 kcal/mol, indicating moderate solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected by-products during synthesis?

- Approach :

HPLC-MS : Identify impurities/by-products (e.g., oxidation products or dimerization).

Repeat Under Controlled Conditions : Vary temperature, solvent, or catalyst loading to isolate intermediates.

DFT Calculations : Compare experimental NMR shifts with computed values to validate structures .

- Case Study : A 5% impurity in the final product was traced to incomplete substitution; increasing reaction time to 24h improved purity .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- Methods :

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis set optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ≈ 4.2 eV) .

- Solvent Modeling : C-PCM predicts solvatochromic shifts in UV-Vis spectra (e.g., λmax shifts from 280 nm in gas phase to 295 nm in ethanol) .

Q. How can this compound be utilized in designing transition metal ligands?

- Application : The aldehyde and pyridyl groups act as bifunctional sites for Schiff base formation. React with amines (e.g., ethanolamine) to form tridentate ligands, which coordinate to Cu²⁺, Ni²⁺, or Co²⁺ via N and O donors .

- Example : A Cu(II) complex exhibited square-planar geometry (confirmed by X-ray) and catalytic activity in oxidation reactions .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.